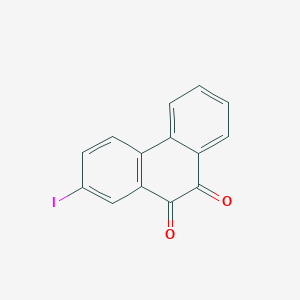

2-Iodophenanthrene-9,10-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7IO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXXGBGMYWPUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)I)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326045 | |

| Record name | 2-iodophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16218-31-8 | |

| Record name | 2-Iodo-9,10-phenanthrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16218-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 523087 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016218318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC523087 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 2 Iodophenanthrene 9,10 Dione

Reactivity Profiles of the Carbon-Iodine Bond in the Phenanthrenequinone (B147406) System

The carbon-iodine (C-I) bond in 2-Iodophenanthrene-9,10-dione is a key site of reactivity, susceptible to both homolytic and heterolytic cleavage pathways.

Under photolytic conditions, the C-I bond in this compound can undergo homolytic cleavage to generate a highly reactive phenanthrenyl radical. This process is often initiated by the absorption of light, which excites the molecule to a higher energy state. The formation of an electron donor-acceptor (EDA) complex with a suitable Lewis base can facilitate this bond cleavage upon irradiation with visible light. nih.gov The proposed mechanism involves the absorption of light by the EDA complex, leading to homolytic bond cleavage and the formation of a radical pair. nih.gov

Table 1: Proposed Mechanism for Homolytic C-I Bond Cleavage

| Step | Description |

|---|---|

| 1. EDA Complex Formation | This compound forms an electron donor-acceptor (EDA) complex with a Lewis base. |

| 2. Photoexcitation | The EDA complex absorbs light, promoting it to an excited state. |

| 3. Homolytic Cleavage | The excited complex undergoes homolytic cleavage of the C-I bond, generating a 2-phenanthrenyl-9,10-dione radical and an iodine radical. |

| 4. Radical Reaction | The generated phenanthrenyl radical can then participate in subsequent radical chain reactions. |

The iodine atom in this compound possesses an electrophilic character, making it susceptible to nucleophilic attack. This reactivity is central to heterolytic cleavage pathways. The formation of hypervalent iodine intermediates, where the iodine is in a higher oxidation state (+3 or +5), significantly enhances the electrophilicity and leaving group ability of the iodonio group. princeton.edunih.gov The favorable reduction of the hypervalent iodine to its normal valency is a primary driving force for these transformations. princeton.edu This activation facilitates the substitution of the iodine with a variety of nucleophiles.

Carbon-Carbon Bond Forming Reactions

The C-I bond in this compound serves as a versatile handle for the construction of new carbon-carbon bonds, a cornerstone of modern organic synthesis.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming biaryl compounds and introducing diverse substituents onto the phenanthrenequinone core. nih.govrsc.org The reaction typically involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.netresearchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling with this compound

| Coupling Partner (Ar-B(OH)₂) | Product |

|---|---|

| Phenylboronic acid | 2-Phenylphenanthrene-9,10-dione |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)phenanthrene-9,10-dione |

| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)phenanthrene-9,10-dione |

The general mechanism for the Suzuki-Miyaura coupling involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.

Hypervalent iodine reagents offer a powerful alternative for constructing C-C bonds through oxidative coupling. nih.govfrontiersin.orgfrontiersin.org this compound can be converted into a hypervalent iodine(III) species, such as a diaryliodonium salt. These reagents are highly reactive electrophiles capable of transferring the phenanthrenequinone moiety to a nucleophilic coupling partner, often another arene. This approach avoids the need for pre-functionalized organometallic reagents and often proceeds under mild conditions. princeton.edu The unique reactivity of hypervalent iodine reagents is comparable to that of transition-metal species, involving processes like oxidative addition, ligand exchange, and reductive elimination. nih.gov

The reactivity of the C-I bond can be harnessed for intramolecular cyclization reactions to construct complex polycyclic and macrocyclic architectures. xmu.edu.cn By introducing a suitable nucleophilic tether at another position on the this compound molecule (for instance, via a prior cross-coupling reaction), an intramolecular reaction can be initiated. This could involve the nucleophilic displacement of the iodide or a palladium-catalyzed intramolecular coupling. Such strategies are valuable for the synthesis of conformationally constrained systems and macrocycles. xmu.edu.cnresearchgate.net

Transformations Involving the Quinone Functionality

The adjacent dicarbonyl groups in the quinone moiety of this compound are electrophilic in nature and are thus susceptible to attack by various nucleophiles. This reactivity is central to the construction of new molecular frameworks.

The carbonyl carbons of the 9,10-dione system are electrophilic and can readily undergo nucleophilic attack. This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized phenanthrene (B1679779) derivatives.

One of the most common classes of nucleophilic addition reactions involves the use of organometallic reagents, such as Grignard reagents (R-MgX). These strong nucleophiles attack one of the carbonyl carbons to form a tertiary alcohol upon workup. The initial product is a magnesium alkoxide, which is then protonated to yield the alcohol. Given the presence of two carbonyl groups, the reaction can potentially proceed at one or both sites, depending on the stoichiometry of the Grignard reagent and the reaction conditions.

Another significant nucleophilic addition is the Wittig reaction, which provides a powerful method for the synthesis of alkenes from carbonyl compounds. In this reaction, a phosphorus ylide (a Wittig reagent) attacks a carbonyl group to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form an alkene and a stable phosphine oxide, which drives the reaction to completion. The application of the Wittig reaction to this compound can lead to the formation of exo-alkene-functionalized phenanthrene derivatives, which can serve as versatile intermediates for further transformations.

Table 1: Examples of Nucleophilic Addition Reactions on the Quinone Functionality

| Reaction Type | Nucleophile | Intermediate | Product Type |

| Grignard Reaction | R-MgX | Magnesium Alkoxide | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Oxaphosphetane | Alkene |

The dicarbonyl unit of this compound is an excellent electrophile for condensation reactions with binucleophiles, leading to the formation of various heterocyclic systems fused to the phenanthrene core. These reactions typically involve the sequential nucleophilic attack of both nucleophilic centers of the reagent on the two carbonyl carbons, followed by dehydration to form a stable aromatic heterocyclic ring.

A classic example is the reaction with aromatic diamines, such as o-phenylenediamine. The condensation of this compound with o-phenylenediamine results in the formation of a quinoxaline derivative. This reaction proceeds through the initial formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the thermodynamically stable heterocyclic product. The resulting iodo-substituted phenanthro[9,10-b]quinoxaline is a valuable scaffold for further functionalization.

Similarly, condensation with urea leads to the formation of dibenzo[f,h]quinazolin-2,4(1H,3H)-dione derivatives. In this reaction, the two amino groups of urea act as the binucleophile, attacking the dicarbonyl carbons to form a six-membered heterocyclic ring containing two nitrogen atoms. The resulting uracil-fused phenanthrene system is of interest in medicinal chemistry and materials science.

Furthermore, the reaction with ammonium acetate and an aldehyde in a multi-component reaction provides access to phenanthro[9,10-d]imidazole derivatives. This versatile reaction allows for the introduction of a wide range of substituents at the 2-position of the imidazole ring, depending on the aldehyde used.

Table 2: Heterocycle Formation via Condensation Reactions

| Reagent | Heterocyclic Product |

| o-Phenylenediamine | Iodo-substituted phenanthro[9,10-b]quinoxaline |

| Urea | Iodo-substituted dibenzo[f,h]quinazolin-2,4(1H,3H)-dione |

| Ammonium Acetate / Aldehyde | Iodo-substituted phenanthro[9,10-d]imidazole |

Cascade Reactions and Multi-Step Synthesis Enabled by the Iodine Substituent

The iodine atom at the 2-position of the phenanthrene ring provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of more complex molecular architectures and can be integrated into cascade or multi-step synthetic sequences. The ability to combine transformations at the quinone functionality with reactions at the C-I bond opens up a vast chemical space for the synthesis of novel polycyclic aromatic compounds and functional materials.

A powerful strategy involves a sequence of reactions where the iodine substituent is first utilized in a cross-coupling reaction to introduce a new functional group, which can then participate in a subsequent intramolecular reaction. For instance, a Sonogashira coupling of this compound with a terminal alkyne can introduce an alkynyl side chain. This new functionality can then be designed to undergo a subsequent intramolecular cyclization, potentially involving one of the carbonyl groups or a derivative thereof. Such a tandem Sonogashira coupling-cyclization sequence can lead to the rapid construction of complex, multi-cyclic systems.

Another potential cascade sequence could involve an initial Heck reaction. The palladium-catalyzed coupling of this compound with an alkene can introduce a vinyl group. This newly installed double bond can then act as a dienophile or a Michael acceptor in a subsequent intramolecular reaction, again leading to the formation of new rings. The intramolecular Heck reaction itself is a powerful tool for the synthesis of cyclic compounds.

These palladium-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for its use as a building block in the synthesis of complex natural products and novel organic materials. The strategic combination of reactions at the quinone and the iodo-substituent enables the development of elegant and efficient synthetic routes.

Table 3: Potential Cascade Reactions Utilizing the Iodine Substituent

| Initial Reaction | Coupled Partner | Potential Subsequent Reaction |

| Sonogashira Coupling | Terminal Alkyne | Intramolecular Cyclization |

| Heck Coupling | Alkene | Intramolecular Diels-Alder / Michael Addition |

| Ullmann Coupling | Amine / Alcohol | Intramolecular Condensation |

Applications in Advanced Materials Chemistry and As Synthetic Building Blocks

Precursor for Graphene Nanoribbon (GNR) Synthesis

Graphene nanoribbons (GNRs) are quasi-one-dimensional strips of graphene that exhibit a finite bandgap, making them promising candidates for future nanoelectronic and optoelectronic devices. researchgate.net The properties of GNRs are precisely dictated by their width and edge structure. Bottom-up chemical synthesis, starting from specifically designed molecular precursors on a metal surface, has emerged as a powerful method to create GNRs with atomic precision. researchgate.netresearchgate.net Halogenated polycyclic aromatic hydrocarbons are common precursors for this on-surface synthesis, which typically involves a dehalogenative Ullmann coupling to form polymer chains, followed by a cyclodehydrogenation step to achieve planarization and form the final GNR. nih.govnih.gov

The presence of the iodine atom on the 2-Iodophenanthrene-9,10-dione molecule is particularly significant for advanced on-surface synthesis techniques, such as hierarchical polymerization. This strategy relies on the sequential activation of different chemical bonds to control the formation of complex molecular architectures. The carbon-iodine (C-I) bond is weaker than other carbon-halogen bonds, such as the carbon-bromine (C-Br) bond. This difference in bond energy allows for selective bond cleavage at different temperatures.

In a hierarchical approach, a molecule functionalized with both iodine and bromine atoms can be heated on a catalytic metal surface (e.g., gold) to a temperature sufficient to break the C-I bonds, initiating a specific polymerization step, while the more stable C-Br bonds remain intact. mdpi.com A subsequent increase in temperature can then activate the C-Br bonds, triggering a second, different polymerization event. mdpi.com This stepwise control over reactivity enables the programmed assembly of sophisticated multi-component nanostructures. mdpi.com Therefore, this compound can serve as a crucial component in such strategies, where its iodine group provides a site for initial, low-temperature coupling.

The controlled, stepwise reaction pathway enabled by hierarchical polymerization is instrumental in fabricating GNR heterojunctions—structures where GNRs of different widths or compositions are seamlessly connected. These junctions are fundamental components for creating complex molecular circuits and electronic devices at the nanoscale.

By combining molecular precursors with different reactivities, such as a molecule with an iodine substituent (like this compound) and another with only bromine substituents, it is possible to direct the synthesis. The iodo-functionalized molecules can be polymerized first to form one type of GNR segment. In a second step, at a higher temperature, the bromo-functionalized molecules can be activated to grow different GNR segments or to link the initial GNRs into a larger, heterogeneous network. spast.org This approach allows for a high degree of control over the final architecture, which is essential for tailoring the electronic properties of the resulting nanostructure. spast.org

Components in Optoelectronic and Electronic Materials

The phenanthrenequinone (B147406) core is a versatile platform for creating materials with tailored electronic and optical properties. As a synthetic intermediate, this compound provides a route to more complex derivatives for use in various electronic applications.

Phenanthrenequinone and its derivatives are important precursors for the synthesis of luminescent compounds used in Organic Light-Emitting Diodes (OLEDs). The 9,10-dione moiety can be readily converted into other functional groups, such as phenanthro[9,10-d]imidazole derivatives, which have shown promise as emitters in OLEDs. These materials often exhibit high thermal stability and excellent electron transport capabilities.

Derivatives of polycyclic aromatic hydrocarbons like anthracene (B1667546) and pyrene (B120774) are widely studied for their electroluminescent properties, forming the basis of many blue, green, and red emitters in modern OLEDs. nih.govrsc.orgrsc.org The synthesis of these advanced emitters often involves the functionalization of a core structure to tune the emission wavelength, increase quantum efficiency, and improve device stability. The iodine atom in this compound serves as a versatile chemical handle for cross-coupling reactions, allowing for the attachment of various aryl groups to extend the π-conjugation and modify the optoelectronic characteristics of the final molecule, making it suitable for use as an emitter or host material in the emissive layer of an OLED.

Conjugated carbonyl compounds, including phenanthrenequinones, are a promising class of organic materials for electrodes in rechargeable batteries, such as lithium-ion batteries. nih.gov These organic materials offer advantages like sustainability, low cost, and the potential for high energy density. researchgate.net The redox activity of the two ketone groups in the phenanthrenequinone core allows for reversible electrochemical reactions involving electron and ion transfer. researchgate.net

A patent has described the synthesis of this compound as a key intermediate for producing oligomers and polymers that function as electrode active materials. These materials are insoluble in organic solvents and can provide high energy density for power storage devices. Research has shown that modifying the phenanthrenequinone structure with electron-withdrawing or electron-donating groups can significantly impact the electrochemical performance. For example, introducing nitro groups can increase the specific capacity and cycling stability of the resulting electrode. researchgate.net The discharge potential and energy density of these materials are influenced by factors such as their frontier orbital energy levels and electronic structure. researchgate.netnih.gov

| Phenanthrenequinone Derivative | Modification | Initial Discharge Specific Capacity (mAh g⁻¹) | Key Finding |

|---|---|---|---|

| Pristine Phenanthrenequinone (PQ) | None | Data not specified in provided text | Serves as a baseline for comparison. researchgate.net |

| 2,7-Dinitro-9,10-phenanthrenequinone (DNPQ) | Electron-withdrawing nitro groups | 221 | Higher capacity and better cycling stability than pristine PQ due to the electrochemically active nitro group and lower solubility. researchgate.net |

| 2,7-Diamino-9,10-phenanthrenequinone (DAPQ) | Electron-donating amino groups | Lower than DNPQ | Demonstrates how different functional groups alter electrochemical performance. researchgate.net |

The performance of organic electronic devices like organic field-effect transistors (OFETs) and organic solar cells relies heavily on the charge transport characteristics of the semiconductor material. Materials derived from this compound can be designed to possess specific charge transport properties. The extended, planar aromatic system of the phenanthrene (B1679779) core is conducive to intermolecular π-π stacking, which facilitates the movement of charge carriers.

Theoretical studies using Density Functional Theory (DFT) have been employed to predict the electronic structure and charge mobility of various phenanthrene derivatives. spast.org These calculations help in understanding the relationship between molecular structure and properties like HOMO/LUMO energy levels, ionization potential, and electron/hole mobility. For instance, studies on substituted phenanthrenequinones show that their HOMO energy levels typically range from -5.510 to -6.069 eV, indicating their potential as p-type organic semiconductors. spast.org The calculated band gaps for such derivatives can range from 1.28 eV to 3.20 eV. spast.org By synthetically modifying the phenanthrenequinone core, a process facilitated by the reactive iodine handle, it is possible to tune these properties to create materials optimized for either hole transport or electron transport in electronic devices.

| Property | Calculated Value Range for Phenanthrene Derivatives | Significance in Organic Electronics |

|---|---|---|

| HOMO Energy Level | -5.510 to -6.069 eV | Determines p-type character and hole injection efficiency from the electrode. spast.org |

| Band Gap (Eg) | 1.28 to 3.20 eV | Indicates the material is a wide-bandgap semiconductor, influencing its optical and electronic properties. spast.org |

| Anisotropic Charge Mobility (µφ) | 10⁻⁶ to 10⁻² cm²V⁻¹s⁻¹ | Measures the efficiency of charge carrier movement through the material, a key parameter for transistor and solar cell performance. spast.org |

Versatile Intermediates for Complex Polycyclic Aromatic Compound Synthesis

This compound is a bifunctional building block strategically designed for the synthesis of elaborate organic molecules. The phenanthrenequinone core is a key component in the structure of metabolites of some carcinogenic polycyclic aromatic hydrocarbons (PAHs) and is a building block for more complex structures like helicenes. thieme-connect.de The true versatility of the 2-iodo derivative lies in its capacity to undergo sequential or orthogonal reactions, allowing for controlled, stepwise construction of molecular complexity. The iodine substituent acts as a linchpin for forming new carbon-carbon or carbon-heteroatom bonds, while the dione (B5365651) can be transformed into a variety of other functional groups or used to build fused ring systems.

The synthesis of nanographenes—precisely defined, nanoscale segments of a graphene lattice—and other large PAHs is a major focus of modern materials science. mdpi.com These molecules are of interest for applications in organic electronics, including light-emitting diodes (OLEDs) and field-effect transistors (OFETs). mdpi.com this compound serves as an ideal starting point for "bottom-up" syntheses of these materials.

The presence of the iodine atom is critical for this application, as it enables the use of powerful palladium-catalyzed cross-coupling reactions to extend the π-conjugated system. Reactions such as the Suzuki, Stille, Sonogashira, and Heck couplings allow for the precise attachment of other aromatic or acetylenic units to the phenanthrene core. By selecting appropriate coupling partners, chemists can systematically build larger, more complex, and structurally perfect PAHs. For instance, coupling with arylboronic acids (Suzuki reaction) or terminal alkynes (Sonogashira reaction) can generate larger planar structures that can subsequently be cyclized through reactions like oxidative photocyclization or Scholl reactions to form well-defined nanographene structures. mdpi.com

Table 1: Key Cross-Coupling Reactions for Extending Aromatic Frameworks

| Reaction Name | Coupling Partners | Resulting Linkage | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Aryl-Iodide + Aryl-Boronic Acid/Ester | Aryl-Aryl | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) |

| Sonogashira Coupling | Aryl-Iodide + Terminal Alkyne | Aryl-Alkyne | PdCl₂(PPh₃)₂ + CuI + Amine Base |

| Heck Coupling | Aryl-Iodide + Alkene | Aryl-Alkene | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base |

| Stille Coupling | Aryl-Iodide + Organostannane | Aryl-Aryl | Pd(PPh₃)₄ |

The 1,2-dicarbonyl (ortho-quinone) unit of this compound is a highly reactive dienophile and electrophile, making it an excellent precursor for the synthesis of fused heterocyclic systems. This functionality can readily undergo condensation reactions with a variety of binucleophiles to form stable, five- or six-membered heterocyclic rings fused to the phenanthrene backbone.

For example, reaction with ortho-diamines (such as o-phenylenediamine) yields phenanthro[9,10-d]imidazole derivatives, which are a class of compounds investigated for their optical and electronic properties. researchgate.net Similarly, condensation with binucleophiles like hydrazine can produce pyridazine-fused systems. nih.gov The reaction with catechols can lead to the formation of dioxa-diaza-anthracene type structures. nih.gov The iodine atom can be carried through these synthetic steps, allowing for further functionalization of the final heterocyclic product via the cross-coupling reactions described previously. This dual reactivity enables the creation of complex molecules that merge the properties of PAHs with those of heterocycles, a strategy used to fine-tune electronic and photophysical characteristics for materials science applications. nih.gov

Table 2: Examples of Fused Heterocycle Synthesis from an o-Dione Moiety

| Binucleophile Reagent | Resulting Fused Heterocycle Core |

|---|---|

| o-Phenylenediamine | Imidazole (Phenanthro[9,10-d]imidazole) |

| Hydrazine | Pyridazine |

| Ethane-1,2-diol | 1,4-Dioxine |

Chirality is a crucial feature in many areas of chemistry, including catalysis, materials science, and pharmacology. The phenanthrene skeleton provides a rigid and well-defined scaffold for the construction of chiral molecules. mdpi.com this compound is a valuable precursor for accessing chiral phenanthrene derivatives.

One primary route involves the asymmetric reduction of the two ketone functionalities to produce chiral diols. Using chiral reducing agents or catalytic asymmetric hydrogenation can yield enantiomerically enriched or pure phenanthrene-9,10-diols. These chiral diols can then be used as ligands for transition metals in asymmetric catalysis or as building blocks for more complex chiral structures.

Furthermore, recent advances have demonstrated the synthesis of complex chiral 9,10-dihydrophenanthrene scaffolds through Pd(II)-catalyzed enantioselective C-H activation processes. nih.govnih.gov These methods can create multiple chiral centers in a single step. nih.govnih.gov Starting with a molecule like this compound, the dione can first be modified or reduced, and the iodo-group can be used to introduce other functionalities that participate in or direct these complex, chirality-inducing cyclizations. The iodo-substituent provides a site for introducing groups that can either steer the stereochemical outcome of a reaction or be used for subsequent transformations after the chiral centers have been established.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenanthrene-9,10-dione |

| Phenanthrene |

| o-Phenylenediamine |

| Phenanthro[9,10-d]imidazole |

| Hydrazine |

| Catechol |

| Phenanthrene-9,10-diol |

| 9,10-Dihydrophenanthrene |

| Arylboronic acid |

| Terminal alkyne |

| Organostannane |

| Ethane-1,2-diol |

Computational and Spectroscopic Characterization Methodologies for 2 Iodophenanthrene 9,10 Dione

Theoretical Investigations and Modeling (Computational Chemistry)

Computational chemistry serves as a powerful tool to investigate the intrinsic properties of 2-Iodophenanthrene-9,10-dione at the molecular level. These methods allow for the exploration of its electronic landscape and the prediction of its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the distribution of electron density, which is fundamental to understanding its reactivity. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), key parameters related to the molecule's stability and reactivity can be determined.

DFT studies can reveal that the introduction of an iodine atom at the 2-position of the phenanthrene-9,10-dione framework significantly influences the electronic distribution across the molecule. The high electronegativity of the oxygen atoms in the dione (B5365651) moiety and the presence of the iodine atom create distinct regions of electrophilicity and nucleophilicity. This information is crucial for predicting how the molecule will interact with other reagents.

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

For this compound, computational analyses would predict the energies of the HOMO and LUMO. The HOMO is typically localized over the electron-rich aromatic rings, while the LUMO is often centered on the electron-deficient dione portion of the molecule. The energy of the HOMO-LUMO gap can provide insights into the electronic transitions and the wavelengths of light the molecule is likely to absorb. schrodinger.com

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.95 |

| HOMO-LUMO Gap | 3.90 |

Computational chemistry can be employed to model reaction mechanisms and calculate thermodynamic parameters such as bond dissociation energies (BDE). The C-I bond is a key functional group in this compound, and its BDE is a measure of its strength. wikipedia.org The BDE for a C-I bond is generally lower than that of C-Br, C-Cl, or C-F bonds, making it more susceptible to cleavage. libretexts.org

Theoretical calculations can predict the energy required for the homolytic cleavage of the C-I bond to form a phenanthrene-9,10-dione radical and an iodine radical. This information is vital for understanding the molecule's potential role in radical reactions and for designing synthetic transformations that involve the cleavage of this bond.

| Bond | Dissociation Energy (kcal/mol) |

|---|---|

| C-I | ~57 |

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and condensed-phase properties of molecules. nih.gov For this compound, the presence of the iodine atom introduces the possibility of halogen bonding. ijres.org Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). researchgate.netnih.gov

Computational models can be used to identify and characterize potential halogen bonds between the iodine atom of one molecule and an electronegative atom (such as the oxygen of a carbonyl group) of a neighboring molecule. mdpi.com The strength and directionality of these interactions can be predicted, providing insight into the crystal packing and self-assembly behavior of the compound. ijres.org

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

While computational methods provide theoretical predictions, spectroscopic techniques offer experimental data to confirm the structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show a series of signals in the aromatic region. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the dione functionality and the iodine substituent. Protons closer to these groups would be expected to resonate at a lower field (higher ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. The carbonyl carbons of the dione would appear at a characteristic downfield chemical shift (typically in the range of 160-220 ppm). careerendeavour.com The carbon atom attached to the iodine would also have a distinct chemical shift. The number of signals in the spectrum can confirm the symmetry of the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~180 |

| C-I | ~95 |

| Aromatic C-H | 120-140 |

| Aromatic Quaternary C | 130-150 |

X-ray Diffraction (XRD) Analysis for Solid-State Structure and Regioisomerism

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. For this compound, XRD analysis is crucial for confirming the specific substitution pattern and understanding its crystal packing.

The primary outcome of an XRD experiment is an electron density map from which the positions of individual atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles. For the phenanthrene-9,10-dione framework, this would confirm the planarity of the ring system and the geometry of the dione group.

Crucially, XRD serves as the ultimate arbiter of regioisomerism. By solving the crystal structure, the position of the iodine atom on the phenanthrene (B1679779) backbone is unambiguously identified at the C2 position, distinguishing it from other possible isomers such as 1-iodo, 3-iodo, or 4-iodophenanthrene-9,10-dione. The analysis would also reveal how the molecules arrange themselves in the crystal lattice, highlighting non-covalent interactions like π–π stacking, which is a common feature in the crystal packing of planar aromatic systems like phenanthrene derivatives nih.govresearchgate.net. The crystal structure of a related compound, 9,10-diiodophenanthrene, shows a planar molecule with face-to-face slipped antiparallel π–π stacking interactions nih.gov.

While specific crystallographic data for the 2-iodo derivative is not detailed in the available literature, a typical analysis would yield the parameters shown in the table below.

| Crystallographic Parameter | Description |

|---|---|

| Chemical Formula | C₁₄H₇IO₂ |

| Formula Weight | 334.11 g/mol |

| Crystal System | e.g., Monoclinic, Triclinic mdpi.com |

| Space Group | e.g., P2₁/c, P-1 researchgate.netmdpi.com |

| Unit Cell Dimensions (a, b, c) | Lattice parameters in Å |

| Unit Cell Angles (α, β, γ) | Lattice parameters in degrees (°) |

| Volume (V) | Volume of the unit cell in ų |

| Z | Number of molecules per unit cell |

UV-Visible (UV-Vis) Absorption Spectroscopy and Time-Dependent DFT (TD-DFT) Correlation

UV-Visible (UV-Vis) absorption spectroscopy is a technique used to probe the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions amhsr.org. The resulting spectrum provides information about the energies of the molecule's frontier molecular orbitals. The parent compound, 9,10-phenanthrenequinone (PQ), exhibits characteristic absorption bands in its UV-Vis spectrum acs.orgnih.gov. These absorptions are typically assigned to n→π* and π→π* electronic transitions.

The introduction of an iodine substituent at the 2-position is expected to modulate these electronic transitions. The iodine atom can exert both inductive and resonance effects, and its presence as a "heavy atom" can influence spin-orbit coupling. This typically results in a bathochromic (red-shift) of the absorption maxima (λmax) compared to the unsubstituted parent compound acs.org.

To gain a deeper understanding of the electronic structure and to accurately assign the observed spectral bands, experimental data is often correlated with quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic excitation energies (and thus absorption wavelengths) and oscillator strengths of molecules nih.govarxiv.orgaps.org.

The computational workflow involves first optimizing the ground-state geometry of this compound. Subsequently, a TD-DFT calculation is performed on the optimized structure to simulate the UV-Vis spectrum. By comparing the calculated transition energies and oscillator strengths with the experimentally measured spectrum, each absorption band can be confidently assigned to a specific electronic transition (e.g., HOMO→LUMO, HOMO-1→LUMO). This correlation provides a robust characterization of the molecule's photophysical properties researchgate.net.

| Compound | Experimental λmax (nm) | Calculated λmax (nm) (via TD-DFT) | Assigned Transition |

|---|---|---|---|

| 9,10-Phenanthrenequinone | ~410-450 acs.org | Correlated Value | n→π |

| 9,10-Phenanthrenequinone | ~252, 283 nih.gov | Correlated Value | π→π |

| This compound | Expected > 410-450 | Predicted Value | n→π |

| This compound | Expected shifts from parent | Predicted Value | π→π |

Mass Spectrometry (e.g., MALDI-TOF MS) for Molecular Composition Confirmation

Mass spectrometry is an essential analytical technique for the precise determination of molecular weight and confirmation of elemental composition researchgate.net. For a novel or functionalized organic molecule like this compound, high-resolution mass spectrometry (HRMS) is indispensable.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a "soft" ionization technique particularly well-suited for analyzing organic molecules, as it typically produces intact molecular ions with minimal fragmentation mdpi.com. In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix compound (such as α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) that strongly absorbs laser energy mdpi.com. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated into the time-of-flight mass analyzer.

The primary goal of this analysis is to confirm the molecular composition by measuring the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M]⁺, [M+H]⁺, or [M+Na]⁺). The TOF analyzer allows for very high mass accuracy, often to within a few parts per million (ppm). This precision enables the experimental mass to be matched to a unique elemental formula (C₁₄H₇IO₂), thereby confirming the identity of the compound and distinguishing it from molecules with the same nominal mass but different elemental compositions.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₇IO₂ |

| Nominal Mass | 334 g/mol |

| Monoisotopic Mass (Calculated) | 333.95451 Da |

| Expected Ion Peak [M+H]⁺ (m/z) | 334.96234 |

| Expected Ion Peak [M+Na]⁺ (m/z) | 356.94428 |

Future Research Directions and Emerging Areas for 2 Iodophenanthrene 9,10 Dione Chemistry

Development of Novel Asymmetric Synthetic Pathways

The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. While methods for the asymmetric synthesis of related dihydrophenanthrene derivatives have been developed, the direct asymmetric synthesis of 2-Iodophenanthrene-9,10-dione and its derivatives remains a fertile ground for investigation. nih.govnih.gov Future research could focus on enantioselective routes to introduce chirality into the phenanthrene (B1679779) framework, either through the asymmetric construction of the core structure or through the stereoselective functionalization of a pre-existing iodinated phenanthrene precursor.

One promising avenue involves the development of novel palladium-catalyzed asymmetric intramolecular Friedel-Crafts-type reactions. nih.gov By designing chiral ligands that can effectively control the stereochemical outcome of the cyclization of a suitably substituted biphenyl (B1667301) precursor, it may be possible to access enantiomerically enriched 2-iodophenanthrene (B1313949) derivatives.

Table 1: Potential Asymmetric Synthetic Strategies for this compound Derivatives

| Strategy | Description | Potential Advantages |

| Chiral Ligand-Controlled Cyclization | Use of chiral ligands in transition metal-catalyzed cyclization of an achiral precursor. | High enantioselectivity, modularity in ligand design. |

| Asymmetric Dihydroxylation | Enantioselective dihydroxylation of a 2-iodophenanthrene precursor followed by oxidation. | Well-established methodology, potential for high ee. |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials derived from natural sources. | Access to specific stereoisomers. |

| Organocatalytic Approaches | Employment of small organic molecules as chiral catalysts. | Metal-free conditions, often milder reaction conditions. |

Exploration of New Catalytic Transformations Leveraging the Iodine Substituent

The iodine atom in this compound is not merely a passive substituent; it is a functional handle that can be exploited for novel catalytic transformations. The field of hypervalent iodine chemistry, for instance, offers a plethora of opportunities. acsgcipr.org Future work could explore the in-situ generation of hypervalent iodine species from this compound, which could then act as powerful oxidants or catalysts for a range of organic transformations.

Furthermore, the interplay between the quinone moiety and the iodine substituent could lead to unique catalytic activities. The parent phenanthrene-9,10-dione is known to act as a photoredox catalyst. nih.govresearchgate.net The presence of the heavy iodine atom could influence the photophysical properties of the molecule, potentially enhancing intersystem crossing and leading to more efficient triplet-state reactivity. This could open doors to new visible-light-mediated catalytic reactions.

Design and Synthesis of Advanced Functional Materials with Tailored Optoelectronic Properties

Quinone-containing molecules are of significant interest in the development of organic electronic materials due to their redox activity and often planar structures. The introduction of an iodine atom into the phenanthrene-9,10-dione framework can be expected to significantly modulate its electronic and optical properties. Future research in this area will likely focus on the synthesis of novel functional materials derived from this compound with tailored optoelectronic characteristics.

The heavy atom effect of iodine could enhance spin-orbit coupling, making these materials potentially useful in applications such as organic light-emitting diodes (OLEDs) that harness phosphorescence. Moreover, the ability of the iodine to participate in halogen bonding can be used to control the solid-state packing of these molecules, which is a critical determinant of charge transport properties in organic semiconductors. mdpi.com

Table 2: Potential Applications of this compound-Based Functional Materials

| Application Area | Rationale | Key Properties to Investigate |

| Organic Field-Effect Transistors (OFETs) | Tunable solid-state packing via halogen bonding for improved charge mobility. | Crystal packing, charge carrier mobility, on/off ratio. |

| Organic Photovoltaics (OPVs) | Modification of HOMO/LUMO energy levels for efficient charge separation. | Absorption spectrum, energy levels, power conversion efficiency. |

| Organic Light-Emitting Diodes (OLEDs) | Enhanced phosphorescence due to the heavy atom effect. | Photoluminescence quantum yield, emission lifetime, device efficiency. |

| Chemiresistive Sensors | Alteration of conductivity upon exposure to specific analytes. | Sensitivity, selectivity, response time. |

In-depth Mechanistic Studies of Complex Reaction Sequences

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The reactions involving this compound are likely to be multifaceted, involving the interplay of the quinone carbonyls, the aromatic system, and the iodine substituent. Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of reactions involving this compound.

For instance, in potential catalytic cycles, it will be important to determine whether the iodine atom acts as a spectator ligand or actively participates in the reaction, for example, through oxidative addition/reductive elimination sequences in transition metal catalysis. Kinetic studies, isotopic labeling experiments, and density functional theory (DFT) calculations will be invaluable tools in these investigations. mdpi.com

Investigation of Supramolecular Assemblies and Networks Driven by Halogen Interactions

Halogen bonding has emerged as a powerful and reliable non-covalent interaction for the construction of well-defined supramolecular architectures. rsc.orgmdpi.comnih.govrsc.org The iodine atom in this compound is a strong halogen bond donor, capable of forming directional interactions with a wide range of halogen bond acceptors (e.g., nitrogen, oxygen, or sulfur atoms). This provides a compelling opportunity to design and construct novel supramolecular assemblies and crystalline materials.

Future research in this area could focus on co-crystallization of this compound with complementary molecules to form one-, two-, or three-dimensional networks with interesting topologies and properties. The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding and π-π stacking, will be a key aspect to explore in controlling the self-assembly process. These supramolecular structures could find applications in areas such as crystal engineering, host-guest chemistry, and the development of porous materials. rsc.orgmdpi.com

Q & A

Q. Basic Characterization

- ¹H NMR : Key peaks include aromatic protons at δ 8.36–8.20 (m, 2H) and δ 7.78 (t, J = 7.7 Hz, 1H) in DMSO-d₆ .

- X-ray crystallography : For structural elucidation, single-crystal X-ray diffraction reveals planar molecular geometry and H-bonding patterns (e.g., interplanar distances ~3.5 Å in analogous diiodo compounds) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M⁺] = 334.01 g/mol for C₁₄H₇IO₂).

How does the iodine substituent influence the electronic properties and reactivity of 9,10-phenanthrenedione derivatives?

Advanced Reactivity Analysis

The iodine atom exerts both steric and electronic effects:

- Electron-withdrawing effect : Lowers LUMO energy, enhancing electrophilicity for nucleophilic attacks (e.g., Suzuki couplings). Compare HOMO/LUMO values of brominated analogs (HOMO = -6.99 eV, LUMO = -4.44 eV) .

- Redox behavior : Iodine stabilizes radical intermediates, facilitating charge-transfer complexes (e.g., quinhydrone formation via H-bonding, as seen in phenanthrenequinone derivatives) .

- Comparative studies : DFT calculations can model iodine’s impact on frontier orbitals and predict reactivity trends vs. non-halogenated analogs .

What role does this compound play in materials science, particularly in nanomaterial synthesis?

Q. Advanced Applications

- Graphene nanoribbons (GNRs) : Acts as a precursor in hierarchical on-surface synthesis. Iodine facilitates Ullmann coupling via C–I bond activation, enabling precise alignment of phenanthrene units on metal substrates .

- Optoelectronic devices : The electron-deficient quinone core and iodine’s heavy-atom effect enhance intersystem crossing, making it suitable for organic light-emitting diodes (OLEDs) or triplet sensitizers.

How can researchers analyze environmental degradation products of this compound in atmospheric studies?

Q. Advanced Environmental Chemistry

- HPLC-MS : Detect oxy-PAH derivatives (e.g., hydroxylated or keto forms) using reverse-phase C18 columns and electrospray ionization (ESI). Calibrate against standards like 2-methylanthracene-9,10-dione .

- GC-MS : Monitor volatile degradation products (e.g., iodobenzene) with electron-impact ionization.

- Reactivity assays : Simulate fog/smog cycles to study oxidation pathways (e.g., ozonolysis or NO₃ radical reactions) .

What mechanistic insights guide the design of reactions involving this compound?

Q. Advanced Mechanistic Studies

- Nucleophilic substitution : Iodine’s leaving-group ability enables Suzuki-Miyaura couplings with aryl boronic acids. Monitor via ¹H NMR for C–I bond cleavage.

- Redox cycling : Cyclic voltammetry reveals reversible quinone/hydroquinone transitions (E₁/₂ ~ -0.5 V vs. Ag/AgCl in aprotic solvents) .

- Computational modeling : Use Gaussian or ORCA to map transition states for iodination or dimerization pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.